molecular formula C20H4F37I B13419897 Eicosane, 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18-heptatriacontafluoro-20-iodo- CAS No. 65104-63-4

Eicosane, 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18-heptatriacontafluoro-20-iodo-

Cat. No.: B13419897
CAS No.: 65104-63-4
M. Wt: 1074.1 g/mol
InChI Key: ZVYZCXJEWPRVAQ-UHFFFAOYSA-N
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Description

Eicosane, 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18-heptatriacontafluoro-20-iodo- is a highly fluorinated organic compound. It is characterized by the presence of multiple fluorine atoms and an iodine atom, making it a perfluorinated iodinated eicosane derivative. This compound is known for its unique chemical properties, including high thermal stability and resistance to chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Eicosane, 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18-heptatriacontafluoro-20-iodo- typically involves the fluorination of eicosane followed by iodination The fluorination process can be achieved using elemental fluorine or fluorinating agents such as cobalt trifluoride under controlled conditions

Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination and iodination processes, utilizing specialized equipment to handle the highly reactive fluorine gas and iodine reagents. The production process must ensure safety measures to handle the toxic and corrosive nature of the chemicals involved.

Types of Reactions:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the iodine atom is replaced by other nucleophiles.

    Oxidation and Reduction: Due to the presence of fluorine atoms, the compound exhibits resistance to oxidation and reduction reactions.

    Addition Reactions: The compound can participate in addition reactions with certain reagents, although the high fluorine content may limit reactivity.

Common Reagents and Conditions:

    Nucleophiles: Sodium azide, potassium cyanide, and other nucleophiles can be used for substitution reactions.

    Catalysts: Palladium or platinum catalysts may be used to facilitate certain reactions.

    Solvents: Organic solvents like dichloromethane or acetonitrile are commonly used.

Major Products Formed:

  • Substitution reactions typically yield products where the iodine atom is replaced by the nucleophile.
  • Addition reactions may result in the formation of adducts with the reagent used.

Scientific Research Applications

Eicosane, 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18-heptatriacontafluoro-20-iodo- has several applications in scientific research:

    Chemistry: Used as a model compound to study the effects of fluorination and iodination on organic molecules.

    Biology: Investigated for its potential use in biological imaging due to the presence of iodine, which enhances contrast in imaging techniques.

    Medicine: Explored for its potential use in drug delivery systems, leveraging its stability and resistance to metabolic degradation.

    Industry: Utilized in the development of high-performance materials, including coatings and lubricants, due to its thermal stability and chemical resistance.

Mechanism of Action

The mechanism of action of Eicosane, 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18-heptatriacontafluoro-20-iodo- involves its interaction with molecular targets through its fluorinated and iodinated functional groups. The fluorine atoms contribute to the compound’s hydrophobicity and resistance to enzymatic degradation, while the iodine atom can participate in specific binding interactions with biological molecules. The compound’s stability and resistance to chemical reactions make it suitable for applications where long-term stability is required.

Comparison with Similar Compounds

    Eicosane: A non-fluorinated analog with similar carbon chain length but lacking the unique properties conferred by fluorination and iodination.

    Perfluoroeicosane: A fully fluorinated analog without the iodine atom, exhibiting high thermal stability and chemical resistance.

    Iodoalkanes: Compounds with similar iodine functional groups but varying carbon chain lengths and degrees of fluorination.

Uniqueness: Eicosane, 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18-heptatriacontafluoro-20-iodo- is unique due to its combination of extensive fluorination and the presence of an iodine atom. This combination imparts exceptional thermal stability, chemical resistance, and potential for specific biological interactions, distinguishing it from other similar compounds.

Properties

CAS No.

65104-63-4

Molecular Formula

C20H4F37I

Molecular Weight

1074.1 g/mol

IUPAC Name

1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18-heptatriacontafluoro-20-iodoicosane

InChI

InChI=1S/C20H4F37I/c21-3(22,1-2-58)4(23,24)5(25,26)6(27,28)7(29,30)8(31,32)9(33,34)10(35,36)11(37,38)12(39,40)13(41,42)14(43,44)15(45,46)16(47,48)17(49,50)18(51,52)19(53,54)20(55,56)57/h1-2H2

InChI Key

ZVYZCXJEWPRVAQ-UHFFFAOYSA-N

Canonical SMILES

C(CI)C(C(C(C(C(C(C(C(C(C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F

Origin of Product

United States

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